molecular formula C12H14Br2F6O2 B14338641 2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone CAS No. 101564-40-3

2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone

Cat. No.: B14338641
CAS No.: 101564-40-3
M. Wt: 464.04 g/mol
InChI Key: RRPHDQYUNKXTMD-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone: is a complex organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups. This compound is notable for its unique structural features, which include a cyclohexanone core substituted with multiple halogens and a hydroxy group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone typically involves multiple steps:

    Fluorination: The hexafluoro-2-hydroxy-2-propyl group can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as hexafluoroacetone (C3F6O) in the presence of a base like potassium carbonate (K2CO3).

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone (Finkelstein reaction) or silver nitrate (AgNO3) in ethanol can be used for halogen substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of novel compounds.

Biology

In biological research, the compound’s halogenated structure can be used to study the effects of halogenation on biological activity. It may serve as a model compound for investigating the interactions of halogenated organic molecules with biological systems.

Medicine

In medicinal chemistry, the compound’s unique structural features make it a potential candidate for drug development. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for applications requiring specific chemical reactivity.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-3,5,5-trimethylcyclohexanone: Lacks the hexafluoro-2-hydroxy-2-propyl group.

    6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone: Lacks the bromine atoms.

    2,3-Dibromo-6-(2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone: Lacks the fluorine atoms.

Uniqueness

The presence of both bromine and fluorine atoms, along with the hydroxyl group, makes 2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

101564-40-3

Molecular Formula

C12H14Br2F6O2

Molecular Weight

464.04 g/mol

IUPAC Name

2,3-dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3,5,5-trimethylcyclohexan-1-one

InChI

InChI=1S/C12H14Br2F6O2/c1-8(2)4-9(3,14)7(13)5(21)6(8)10(22,11(15,16)17)12(18,19)20/h6-7,22H,4H2,1-3H3

InChI Key

RRPHDQYUNKXTMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(C(=O)C1C(C(F)(F)F)(C(F)(F)F)O)Br)(C)Br)C

Origin of Product

United States

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